molecular formula C14H19NO4 B14587469 2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate CAS No. 61405-70-7

2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate

Cat. No.: B14587469
CAS No.: 61405-70-7
M. Wt: 265.30 g/mol
InChI Key: CZIIXAVRDSJOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group, which is further linked to a butylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the butylcarbamate moiety through the reaction of the phenyl dioxolane intermediate with butyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive intermediate, facilitating the formation of covalent bonds with target molecules. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the butylcarbamate moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate is unique due to the presence of the butylcarbamate moiety, which imparts distinct chemical and biological properties. This compound’s stability, reactivity, and potential bioactivity make it a valuable candidate for various applications in research and industry .

Properties

CAS No.

61405-70-7

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl] N-butylcarbamate

InChI

InChI=1S/C14H19NO4/c1-2-3-8-15-14(16)19-12-7-5-4-6-11(12)13-17-9-10-18-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16)

InChI Key

CZIIXAVRDSJOFN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=CC=C1C2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.